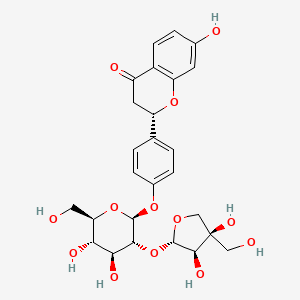

Liquiritin apioside

概要

説明

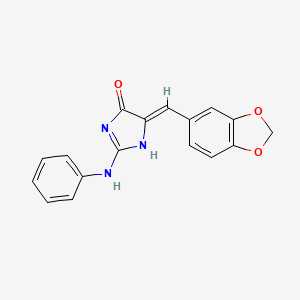

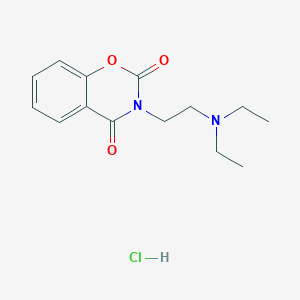

CGS 20625は、抗不安作用と抗けいれん作用で知られる合成化合物です。ベンゾジアゼピンとは構造的に異なっていますが、同様の効果を示すため、非ベンゾジアゼピン系抗不安薬です。 CGS 20625は、特にガンマ1サブユニットを含むいくつかのガンマアミノ酪酸A型受容体における正の異種アロステリックモジュレーターです .

科学的研究の応用

CGS 20625 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving gamma-aminobutyric acid type A receptors.

Biology: Researchers use CGS 20625 to study the effects of gamma-aminobutyric acid modulation on neuronal activity.

Medicine: The compound’s anxiolytic and anticonvulsant properties make it a valuable tool in preclinical studies for potential therapeutic applications.

Industry: CGS 20625 is used in the development of new anxiolytic and anticonvulsant drugs

作用機序

CGS 20625は、ガンマアミノ酪酸A型受容体のベンゾジアゼピン部位に結合することにより、その効果を発揮します。この結合は、受容体のガンマアミノ酪酸に対する応答を高め、抑制性神経伝達の増加につながります。 この化合物の効力は、特に中心扁桃体に高発現しているガンマ1サブユニットを含む受容体において顕著です .

類似化合物の比較

CGS 20625は、他の抗不安薬と比較して、構造と薬理学的プロファイルが独特です。類似の化合物には、以下が含まれます。

ベンゾジアゼピン: 構造的に異なるものの、ベンゾジアゼピンもガンマアミノ酪酸A型受容体を調節しますが、鎮静作用と筋弛緩作用を伴うことが多いです。

非ベンゾジアゼピン系抗不安薬: ゾルピデムやザレプロンなどの化合物は、CGS 20625と一部の薬理学的特性を共有していますが、受容体サブタイプ選択性と臨床効果が異なります

生化学分析

Biochemical Properties

Liquiritin apioside interacts with various enzymes and proteins. It has been linked to TNF, NF-κB, NLR, TLR, and adipocytokine signaling pathways, which play crucial roles in anti-inflammatory immune activity, energy production, and metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate colonic inflammation and accompanying depression-like symptoms in colitis by gut metabolites and the balance of Th17/Treg .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to suppress cough responses to inhalation of aerosolized capsaicin in conscious guinea pigs via acting on peripheral nerves .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to significantly attenuate the apneic response to chemical stimulations in anesthetized rat pups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to suppress cough responses in conscious guinea pigs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

準備方法

CGS 20625の合成は、ピラゾロピリジンコア構造の調製から始まる複数段階の工程を伴います。反応条件には、通常、有機溶媒と触媒の使用が含まれ、目的の化合物の形成を促進します。 工業的生産方法は、これらの合成経路を最適化して、高収率と高純度を確保することがあります .

化学反応解析

CGS 20625は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物の官能基を修飾し、薬理学的特性を変化させる可能性があります。

還元: この反応は、特定の官能基を還元型に変換し、化合物の活性を影響を与える可能性があります。

置換: 置換反応の一般的な試薬には、ハロゲンと求核剤があり、化合物中の特定の原子または基を置換することができます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります.

科学研究への応用

CGS 20625は、さまざまな科学研究への応用を持っています。

化学: ガンマアミノ酪酸A型受容体を用いた研究における基準化合物として使用されます。

生物学: 研究者は、CGS 20625を使用して、ガンマアミノ酪酸の調節が神経活動に及ぼす影響を研究しています。

医学: この化合物の抗不安作用と抗けいれん作用は、潜在的な治療用途に関する前臨床研究において貴重なツールとなっています。

化学反応の分析

CGS 20625 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s activity.

類似化合物との比較

CGS 20625 is unique in its structure and pharmacological profile compared to other anxiolytic compounds. Similar compounds include:

Benzodiazepines: While structurally different, benzodiazepines also modulate gamma-aminobutyric acid type A receptors but often have sedative and muscle relaxant effects.

Nonbenzodiazepine Anxiolytics: Compounds like zolpidem and zaleplon share some pharmacological properties with CGS 20625 but differ in their receptor subtype selectivity and clinical effects

特性

IUPAC Name |

2-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVKHUHJWDMWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74639-14-8 | |

| Record name | Liquiritin apioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

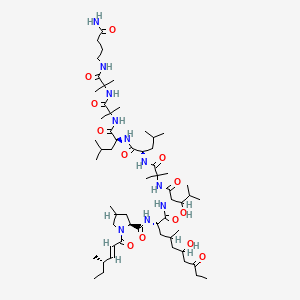

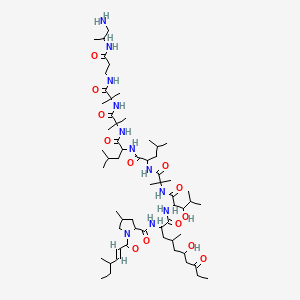

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

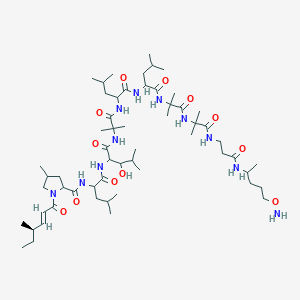

![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1674781.png)

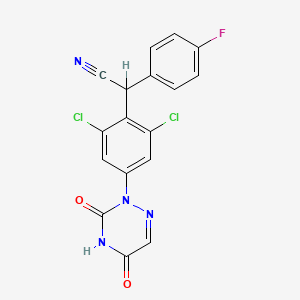

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)